molecular formula C17H13ClN4O2S B6491724 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1326875-74-4

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B6491724
CAS RN: 1326875-74-4
M. Wt: 372.8 g/mol
InChI Key: SEYWVHXTDWFDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of the compound is likely to be planar due to the presence of the conjugated system of double bonds in the heterocyclic rings. The presence of the electronegative chlorine atom in the chlorophenyl group could result in a dipole moment .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic rings and the functional groups in this compound could potentially result in properties such as planarity, aromaticity, and polarity. The compound is also likely to have a significant dipole moment due to the presence of the electronegative chlorine atom .

Scientific Research Applications

Anticancer Agent

Pyrido[2,3-d]pyrimidines, a class of compounds to which F6609-4806 belongs, have been studied extensively for their anticancer properties . They have shown antitumor effects and have been of great interest to researchers in this field . They have been used to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Agent

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also demonstrated antibacterial effects . This suggests that F6609-4806 could potentially be used in the development of new antibacterial drugs.

CNS Depressive

Pyrido[2,3-d]pyrimidines have shown CNS depressive effects . This indicates that F6609-4806 could potentially be used in the treatment of conditions related to the central nervous system.

Anticonvulsant

The anticonvulsant properties of pyrido[2,3-d]pyrimidines suggest that F6609-4806 could potentially be used in the treatment of seizure disorders .

Antipyretic and Analgesic

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic and analgesic effects . This suggests that F6609-4806 could potentially be used in the management of fever and pain.

Optical Applications

Organic molecules, such as F6609-4806, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices and signal processing .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could involve in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-3-22-8-19-16-12(17(22)23)9(2)13(25-16)15-20-14(21-24-15)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYWVHXTDWFDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.